2,3,4,5-Tetrafluoro-6-methylbenzoic acid
Description
4-Methoxyphenethylamine (C₉H₁₃NO), also known as p-methoxyphenethylamine or O-methyltyramine, is a substituted phenethylamine featuring a methoxy group (-OCH₃) at the para position of the phenyl ring. This compound is of interest in organic synthesis and neuroscience research due to its structural similarity to endogenous neurotransmitters like dopamine and tyramine.
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c1-2-3(8(13)14)5(10)7(12)6(11)4(2)9/h1H3,(H,13,14) |
InChI Key |
JKNZPDHVRYPABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)F)F)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Agents
2,3,4,5-Tetrafluoro-6-methylbenzoic acid serves as a precursor in the synthesis of antitumor compounds. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting potential as anticancer agents .
Protein Inhibition
The compound has been utilized in the development of inhibitors targeting protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). These enzymes play crucial roles in post-translational modifications of proteins involved in cancer progression. The inhibition studies revealed a potency of 2.9 µM against FTase and 7.5 µM against GGTase, indicating its potential utility in cancer therapeutics .
Material Science
Fluorinated Polymers
In materials science, this compound is employed as a building block for synthesizing fluorinated polymers. These polymers are characterized by their chemical stability and resistance to solvents and high temperatures. They find applications in coatings and adhesives used in harsh environments .
OLED Applications
The compound is also investigated for its role in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer or as a dopant to enhance the performance of OLED devices. Research has shown that incorporating fluorinated compounds can improve the efficiency and stability of OLEDs .
Biochemical Applications
Bioimaging Probes
this compound is a precursor for synthesizing fluorescent probes used in bioimaging. These probes are designed to become fluorescent upon reacting with specific biomolecules, allowing for real-time imaging of biological processes within cells .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of this compound. It has shown moderate activity against various bacterial strains including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds could serve as potential antimicrobial agents .
Data Tables
Case Studies
-
Synthesis of Antitumor Compounds
A study demonstrated the synthesis of novel derivatives from this compound that showed potent activity against breast cancer cell lines. The derivatives were evaluated for their cytotoxic effects using MTT assays. -
Development of Bioimaging Probes
Researchers synthesized a fluorescent probe from this compound which was tested for bioimaging applications in live-cell imaging studies. The probe exhibited high specificity towards target proteases. -
Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against various pathogens using agar diffusion methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted phenethylamines exhibit diverse biological and chemical behaviors based on their functional groups. Below is a detailed comparison of 4-methoxyphenethylamine with structurally related compounds.
4-Methoxyamphetamine (PMA)
PMA, a methylated analog, demonstrates potent stimulant and hallucinogenic properties due to its enhanced lipid solubility and affinity for serotonin receptors. Its α-methyl group prolongs metabolic stability, increasing toxicity risks compared to 4-methoxyphenethylamine .
N-Methyl-4-methoxyphenethylamine
The hydrochloride salt form (mp 179–182°C) is commonly used in research .
4-Hydroxy-3-methoxyphenethylamine Derivatives
The hydroxyl group in 4-hydroxy-3-methoxyphenethanol introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the purely methoxy-substituted analog .
Ethoxy-Methoxy Substituted Analogues
Ethoxy substitutions increase steric bulk and electron-donating effects, which may influence receptor binding kinetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3,4,5-Tetrafluoro-6-methylbenzoic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via fluorination of methyl-substituted benzoic acid precursors using fluorinating agents like SF₄ or DAST. Hydrothermal methods, as demonstrated for structurally similar 2,3,4,5-tetrafluorobenzoic acid, involve neutralization with NaOH and heating in methanol/water mixtures (78% yield) . For purity optimization, recrystallization in methanol or ethanol is recommended, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase). Elemental analysis (C, H, N) and ¹⁹F NMR should confirm purity (>95%) .
Q. How are the physical-chemical properties (e.g., melting point, solubility) of this compound characterized?
- Methodological Answer : Melting points are determined via differential scanning calorimetry (DSC), with fluorinated benzoic acids typically melting between 140–220°C depending on substituents (e.g., 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid) . Solubility profiles are assessed in polar (DMSO, methanol) and non-polar solvents (hexane) using gravimetric methods. LogP values can be calculated via reverse-phase HPLC .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : ¹H and ¹⁹F NMR (DMSO-d₆ or CDCl₃) resolve fluorine substituent positions and methyl group integration. For example, ¹⁹F NMR chemical shifts for tetrafluorinated benzoic acids range from δ -110 to -150 ppm . FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence crystal packing and material properties?
- Methodological Answer : X-ray crystallography reveals that O–H···N hydrogen bonds and C–H···F interactions dominate crystal structures of fluorinated benzoic acids, as seen in co-crystals with 4,4′-bipyridine . These interactions enhance thermal stability and solubility. Computational modeling (DFT or MD simulations) can predict packing efficiency and guide co-crystal design for tailored properties .
Q. What strategies are effective for derivatizing this compound into bioactive or functional materials?
- Methodological Answer : The carboxylic acid group enables esterification (via benzoyl chloride intermediates) or amidation for drug candidates . For click chemistry, azido derivatives (e.g., 4-azido-2,3,5,6-tetrafluorobenzoic acid) can be synthesized using NaN₃ and Cu-catalyzed cycloadditions . Fluorine substituents enhance metabolic stability in pharmaceuticals, as shown in analogues of fluorinated taxane intermediates .
Q. How can researchers resolve contradictions in reactivity data between fluorinated benzoic acid analogues?
- Methodological Answer : Discrepancies in reactivity (e.g., esterification rates) arise from fluorine’s electron-withdrawing effects and steric hindrance. Controlled experiments under inert atmospheres (N₂/Ar) with standardized catalysts (e.g., H₂SO₄ for esterification) are critical. Comparative kinetic studies using HPLC or GC-MS can isolate variables like substituent position .
Q. What methodologies assess environmental persistence or toxicity of fluorinated benzoic acids?
- Methodological Answer : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) measure half-lives in soil/water. Toxicity is evaluated via in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Fluorinated compounds often exhibit persistence due to C–F bond stability, requiring advanced oxidation processes (AOPs) for degradation studies .
Q. How can co-crystallization with nitrogen-containing ligands enhance catalytic or biological activity?
- Methodological Answer : Co-crystallization with ligands like 4,4′-bipyridine (as in ) creates metal-organic frameworks (MOFs) for catalysis. For biological activity, co-crystals with amino acids (e.g., L-proline) improve solubility and bioavailability. Screening via solvent-drop grinding or slow evaporation optimizes co-former ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
